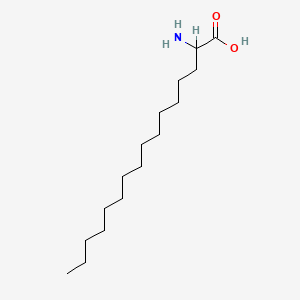

2-Aminohexadecanoic acid

概要

説明

2-Aminohexadecanoic acid (CAS# 7769-79-1) is a fatty acid used in the preparation of lipidic amino acids and their homo- and hetero-oligomers . It has potential applications in enhancing the immunogenicity of synthetic peptides and could address hindrances to drug uptake such as the blood-brain barrier and intra- and extracellular peptidases .

Molecular Structure Analysis

The molecular formula of 2-Aminohexadecanoic acid is C16H33NO2 . It has an average mass of 271.439 Da and a monoisotopic mass of 271.251129 Da .Physical And Chemical Properties Analysis

2-Aminohexadecanoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 392.6±25.0 °C at 760 mmHg, and a flash point of 191.3±23.2 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 14 freely rotating bonds . Its polar surface area is 63 Å2 .科学的研究の応用

Peptide Synthesis

2-Aminohexadecanoic acid: is utilized in the field of peptide synthesis . It serves as a building block for the creation of lipidic amino acids and their oligomers. These structures are significant in the development of synthetic peptides, which have a variety of applications ranging from therapeutic agents to biochemical research tools.

Medicine

In medical research, 2-Aminohexadecanoic acid shows potential in enhancing the immunogenicity of synthetic peptides . This could be particularly beneficial in vaccine development, where the immune response to a vaccine needs to be strong and sustained.

Biotechnology

The compound is explored in biotechnology for its role in the synthesis of lipopeptides, which are a new class of non-covalent inhibitors of the 20S proteasome . These inhibitors have applications in studying the degradation of proteins within cells, which is a process relevant to numerous diseases, including cancer.

Materials Science

In materials science, 2-Aminohexadecanoic acid can be used to modify the surface properties of materials. Its long carbon chain could be useful in creating hydrophobic surfaces or in the synthesis of biocompatible materials .

Environmental Science

This compound’s potential in environmental science is linked to its biodegradability and its role in the synthesis of environmentally friendly materials. Its application could lead to the development of sustainable materials with lower environmental impact .

Food Industry

While direct applications in the food industry are not extensively documented, the role of 2-Aminohexadecanoic acid in the synthesis of peptides could have implications for food preservation and the development of nutritional supplements .

Cosmetics

In the cosmetics industry, 2-Aminohexadecanoic acid could be used in the formulation of skin care products due to its potential role in enhancing the delivery of active ingredients through the skin barrier .

Agriculture

Amino acids, including 2-Aminohexadecanoic acid , are being considered as alternative fertilizers in agriculture. They offer an environmentally friendly option that can improve soil health and plant growth .

Safety and Hazards

作用機序

Target of Action

2-Aminohexadecanoic acid, also known as 2-Aminopalmitic acid , is a type of α-amino fatty acid

Mode of Action

The presence of both the amino and fatty acid groups in the molecule allows it to interact with a wide range of biological targets .

Biochemical Pathways

These could include lipid metabolism, protein synthesis, and signal transduction .

Pharmacokinetics

As a fatty acid, it’s likely to be absorbed in the intestine, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

It’s known that α-amino fatty acids can influence cell membrane properties and protein functions, potentially affecting a wide range of cellular processes .

特性

IUPAC Name |

2-aminohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELWBYCKQCNAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328318 | |

| Record name | 2-Aminohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminohexadecanoic acid | |

CAS RN |

7769-79-1 | |

| Record name | 2-Aminohexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7769-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2-aminohexadecanoic acid used in the synthesis of biologically active molecules?

A1: 2-Aminohexadecanoic acid serves as a crucial starting material in the synthesis of various bioactive compounds. For instance, it acts as a chiral building block in synthesizing cerebrosides, a class of glycosphingolipids with potential anti-ulcerogenic properties [, ]. Additionally, it's employed in creating lipopeptides containing the immunodominant epitope hMBP(83–99), aiming to study T cell responses []. These examples highlight its versatility in constructing molecules with potential therapeutic applications.

Q2: Can you explain the role of 2-aminohexadecanoic acid in studying glucosylceramide interactions?

A2: Researchers designed a photoactivatable glucosylceramide (GlcCer) cross-linker using 2-aminohexadecanoic acid []. By substituting the native fatty acid in GlcCer with 2-aminohexadecanoic acid, they introduced a reactive group for cross-linking studies. This innovative approach enabled the identification of GlcCer-interacting proteins, specifically the glycolipid transfer protein (GLTP), shedding light on GlcCer's cellular functions.

Q3: Are there any structural isomers of 2-aminohexadecanoic acid relevant to biological activity?

A3: Yes, the stereochemistry of 2-aminohexadecanoic acid plays a critical role in biological activity. For example, in synthesizing the ceramide portion of the fruiting-inducing cerebroside in the fungus Schizophyllum commune, researchers explored the activity of different isomers []. They discovered that the biological activity varied significantly among the synthesized isomers, highlighting the importance of stereochemistry in structure-activity relationships.

Q4: What analytical techniques are employed to characterize and study 2-aminohexadecanoic acid and its derivatives?

A4: Various analytical techniques are employed to characterize and study 2-aminohexadecanoic acid and its derivatives. These include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)

![1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one](/img/structure/B1268204.png)

![7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine](/img/structure/B1268220.png)